

physical and chemical characteristics of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B062461

[Get Quote](#)

Limited Availability of Data for 2-Chloro-4-methylpyrimidine-5-carboxylic acid

A comprehensive search for the physical and chemical characteristics of **2-Chloro-4-methylpyrimidine-5-carboxylic acid** has yielded limited specific data. This technical guide will instead focus on the closely related and likely precursor molecule, 2-Chloro-4-methylpyrimidine, for which extensive data is available. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals who may be working with related chemical structures.

In-depth Technical Guide: 2-Chloro-4-methylpyrimidine

This guide provides a detailed overview of the core physical and chemical characteristics of 2-Chloro-4-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.^[1]

Chemical Identity and Physical Properties

2-Chloro-4-methylpyrimidine is a solid at room temperature, appearing as a white to off-white or light yellow crystalline powder.^{[2][3]} It is recognized as an important intermediate in various chemical synthesis reactions.^[2]

Table 1: Physical and Chemical Properties of 2-Chloro-4-methylpyrimidine

Property	Value	Source(s)
CAS Number	13036-57-2	[2] [3] [4] [5] [6] [7] [8] [9] [10]
Molecular Formula	C ₅ H ₅ ClN ₂	[2] [5] [7] [8] [11]
Molecular Weight	128.56 g/mol	[2] [4] [5] [7] [8] [11]
Appearance	White to Almost white powder to crystal; Off-white - Brown; light yellow solid	[2] [3] [11]
Melting Point	45-50 °C; 35-36°C; 51 - 56 °C; 47.0 to 51.0 °C; 49 °C	[2] [3] [4] [11]
Boiling Point	94 °C @ 17 mmHg; 94 °C @ 12mmHg	[2] [3] [4] [10]
Solubility	Soluble in Methanol and Chloroform.	[3] [4]
Density	1.234 ± 0.06 g/cm ³ (Predicted)	[4]
Flash Point	98 °C	[4]
Vapor Pressure	0.209 mmHg at 25°C	[4]

Spectral Data

Confirmation of the structure of 2-Chloro-4-methylpyrimidine is achieved through various spectroscopic methods. The ¹H NMR and mass spectrometry data are key identifiers.

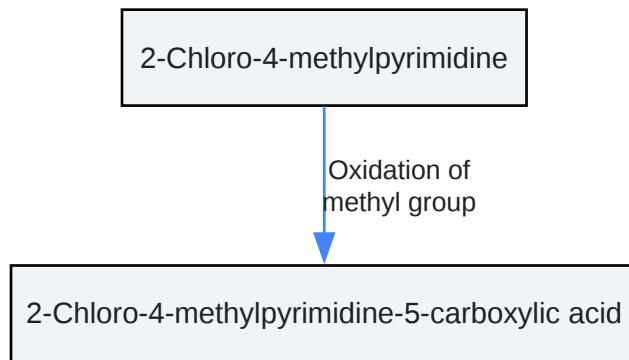
Table 2: Spectral Data for 2-Chloro-4-methylpyrimidine

Spectrum Type	Data	Source(s)
¹ H NMR (d6-DMSO, 400 MHz)	δ 8.59 (d, 1H, $J=4.9$ Hz), 7.44 (d, 1H, $J=4.9$ Hz), and 3.29 (s, 3H)	[12]
Mass Spectrum (ESIMS)	129.11 (M+H ⁺)	[12]

Further spectral information, including IR, Raman, and ¹³C NMR, may be available through specialized chemical databases.[13]

Synthesis Protocols

Several methods for the synthesis of 2-Chloro-4-methylpyrimidine have been documented. One common method involves the reduction of a di-chlorinated precursor.


Experimental Protocol: Synthesis from 2,6-dichloro-4-methylpyrimidine[10][12]

- Materials:
 - 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol)
 - Ethanol (250 mL)
 - Water (250 mL)
 - Zinc powder (41 g, 0.63 mol)
 - Iodine (0.78 g, 3.08 mmol)
 - Dichloromethane (DCM)
 - Anhydrous magnesium sulfate ($MgSO_4$)
 - Hexane/DCM solvent mixture
- Procedure:

- A slurry of 2,6-dichloro-4-methylpyrimidine in ethanol and water is prepared with vigorous stirring.
- Zinc powder and iodine are sequentially added to the slurry.
- The reaction mixture is heated to reflux at 70°C for 4 hours.
- After cooling to room temperature, the mixture is filtered.
- The filtrate is concentrated under reduced pressure to remove ethanol.
- The aqueous residue is extracted with dichloromethane.
- The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated.
- The resulting residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.

A proposed synthetic pathway for the target molecule, **2-Chloro-4-methylpyrimidine-5-carboxylic acid**, could potentially involve the oxidation of the methyl group of 2-Chloro-4-methylpyrimidine. One documented method for a similar transformation on a related compound involves a methyl oxidation reaction using selenium dioxide.[2]

Proposed Synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

[Click to download full resolution via product page](#)

Caption: Proposed synthesis pathway.

Reactivity and Chemical Behavior

2-Chloro-4-methylpyrimidine is a versatile intermediate. The chloro group can be displaced in nucleophilic substitution reactions, and the pyrimidine ring can undergo various transformations. It is used as a raw material in the synthesis of (4-methylpyrimidin-2-yl)methylamine, an intermediate for beta-secretase inhibitor compounds.[\[2\]](#)

Safety and Handling

2-Chloro-4-methylpyrimidine is classified as harmful if swallowed and causes skin and serious eye irritation.[\[5\]](#)[\[9\]](#) It may also cause respiratory irritation.[\[9\]](#)[\[11\]](#)

Table 3: GHS Hazard Information for 2-Chloro-4-methylpyrimidine

Hazard Statement	Code	Source(s)
Harmful if swallowed	H302	[5] [9]
Causes skin irritation	H315	[5] [9] [11]
Causes serious eye damage/irritation	H318/H319	[5] [9] [11]
May cause respiratory irritation	H335	[9] [11]

Handling recommendations include:[\[14\]](#)

- Washing hands thoroughly after handling.
- Wearing protective gloves, clothing, eye, and face protection.
- Avoiding breathing dust, fume, gas, mist, vapors, or spray.
- Using only outdoors or in a well-ventilated area.

Storage conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] It should be protected from light and moisture and may require refrigeration.[14] It is incompatible with strong oxidizing agents.[14]

Applications

2-Chloro-4-methylpyrimidine serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] It is a key intermediate in the preparation of compounds with potential therapeutic applications, including beta-secretase inhibitors for conditions like Alzheimer's disease.[2] It is also a precursor for 2-chloropyrimidine-4-carboxylic acid, which is an intermediate for treatments of hyperphosphatemia and in the synthesis of certain kinase inhibitors.[2]

This technical guide provides a summary of the available data for 2-Chloro-4-methylpyrimidine. Researchers interested in **2-Chloro-4-methylpyrimidine-5-carboxylic acid** may find this information on its potential precursor valuable for their work. Further research would be required to fully characterize the physical and chemical properties of **2-Chloro-4-methylpyrimidine-5-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-methylpyrimidine (13036-57-2) at Nordmann - nordmann.global [nordmann.global]
- 2. Page loading... [guidechem.com]
- 3. 2-Chloro-4-methylpyrimidine | 13036-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. 2-Chloro-4-methylpyrimidine | C5H5CIN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13036-57-2|2-Chloro-4-methylpyrimidine|BLD Pharm [bldpharm.com]

- 7. 13036-57-2 | 2-Chloro-4-methylpyrimidine - Fluoropharm [fluoropharm.com]
- 8. 2-Chloro-4-methylpyrimidine | CAS 13036-57-2 | Catsyn [catsyn.com]
- 9. chemical-label.com [chemical-label.com]
- 10. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR spectrum [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 2-Chloro-4-methylpyrimidine-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062461#physical-and-chemical-characteristics-of-2-chloro-4-methylpyrimidine-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com